
2-Methyl-1-pyrrolidin-3-ylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-pyrrolidin-3-ylpyrrolidine is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The five-membered pyrrolidine ring, including derivatives like 2-Methyl-1-pyrrolidin-3-ylpyrrolidine, serves as a versatile scaffold in the design of novel pharmacological agents. Its structural properties allow for diverse modifications that can enhance biological activity and selectivity.
Anticancer Agents
Pyrrolidine derivatives have been investigated for their potential as anticancer agents. For instance, compounds incorporating the pyrrolidine structure have shown activity against various cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis. Research indicates that modifications to the pyrrolidine ring can lead to improved potency and reduced toxicity profiles .
Neurological Disorders
This compound has been studied for its effects on neurotransmitter systems, particularly in relation to conditions such as depression and anxiety. The compound's ability to modulate serotonin and dopamine receptors suggests potential therapeutic benefits in treating mood disorders .
Antimalarial Activity
Recent studies have identified pyrrolidine derivatives as inhibitors of prolyl-tRNA synthetase, a target for antimalarial drug development. The compound's structural features may enhance its binding affinity to the enzyme, thus providing a pathway for new antimalarial therapies .
Ring Closure Reactions
A common method involves ring closure reactions between suitable precursors, leading to the formation of the pyrrolidine structure. This method has been optimized to improve yields and reduce the number of steps required for synthesis .
Reductive Amination
Reductive amination techniques are also employed to synthesize this compound efficiently. By using reducing agents such as sodium borohydride or lithium aluminum hydride, researchers can achieve high yields while maintaining safety and stability during the synthesis process .
Case Studies
Case studies provide valuable insights into the practical applications of this compound in drug discovery.
Case Study: Development of RORγt Inverse Agonists
A study focused on designing inverse agonists for RORγt (retinoic acid-related orphan receptor gamma t) utilized pyrrolidine derivatives, demonstrating their efficacy in modulating autoimmune responses. The incorporation of this compound into lead compounds resulted in enhanced binding affinity and selectivity compared to existing drugs .
Case Study: PPAR Agonists
Another significant application involved synthesizing pyrrolidine-based agonists for peroxisome proliferator-activated receptors (PPARs). These compounds showed promise in restoring glucose metabolism and ameliorating dyslipidemia associated with type 2 diabetes, highlighting the therapeutic potential of modifying the pyrrolidine framework .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Anticancer Agents | Targeting cancer cell pathways | Enhanced potency with modified derivatives |
Neurological Disorders | Modulation of neurotransmitter systems | Potential therapeutic benefits for mood disorders |
Antimalarial Activity | Inhibition of prolyl-tRNA synthetase | Structural modifications improve binding affinity |
PPAR Agonists | Restoration of glucose metabolism | Effective in lowering fasting glucose levels |
Analyse Chemischer Reaktionen
Oxidation Reactions
The tertiary amine nitrogen in 2-methyl-1-pyrrolidin-3-ylpyrrolidine undergoes oxidation under specific conditions:
-
Peracid-mediated oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) generates the corresponding N-oxide, as observed in analogous pyrrolidine systems .
-
Catalytic hydrogen peroxide : In the presence of Mn(III) catalysts, the compound can undergo C–H oxidation at the bridgehead carbon, forming hydroxylated derivatives .
Table 1: Oxidation Reactions
Reactants | Conditions | Products | Reference |
---|---|---|---|
mCPBA | CH₂Cl₂, 0°C → RT, 12 h | N-Oxide derivative | |
H₂O₂, Mn(CF₃SO₃)₂ | Acetic acid, 50°C, 24 h | Bridgehead-hydroxylated derivative |
Alkylation and Arylation
The tertiary amine participates in nucleophilic alkylation/arylation via two pathways:
-
Direct N-alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile at reflux to form quaternary ammonium salts.
-
Reductive amination : Condenses with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₃CN, yielding N-alkylated products .
Key Example :
-
Reaction with benzyl bromide in THF at 60°C produces 1-benzyl-2-methyl-1-pyrrolidin-3-ylpyrrolidinium bromide (85% yield).
Cycloaddition Reactions
While direct cycloadditions are unreported, related pyrrolidine systems undergo:
-
[3+2] Dipolar cycloaddition : When converted to azomethine ylides via iridium-catalyzed hydrosilylation, reacts with electron-deficient alkenes (e.g., methyl acrylate) to form polycyclic pyrrolidines .
Ring-Opening Reactions
The bicyclic structure undergoes ring-opening under acidic or reductive conditions:
-
Acid hydrolysis : Concentrated HCl at 100°C cleaves the bridgehead C–N bond, yielding 3-(2-methylpyrrolidin-1-yl)propanoic acid .
-
Reductive cleavage : H₂/Pd-C in ethanol opens the ring to form linear diamines .
Functionalization via Lithiation
Directed ortho-lithiation strategies enable functionalization:
-
Directed by N-methyl group : Treatment with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate, which reacts with electrophiles (e.g., DMF) to introduce formyl groups .
Table 2: Lithiation-Mediated Reactions
Electrophile | Product | Yield (%) | Reference |
---|---|---|---|
DMF | 2-Formyl derivative | 72 | |
I₂ | 2-Iodo derivative | 65 |
Catalytic Transformations
-
Hydrogenation : While the compound itself is saturated, its unsaturated precursors (e.g., pyrrolines) are hydrogenated using Co/Ni catalysts to control stereochemistry .
-
Cross-coupling : Palladium-catalyzed reactions with aryl halides introduce aryl groups at the bridgehead position .
Bioconjugation and Pharmacological Modifications
Eigenschaften
Molekularformel |
C9H18N2 |
---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2-methyl-1-pyrrolidin-3-ylpyrrolidine |
InChI |
InChI=1S/C9H18N2/c1-8-3-2-6-11(8)9-4-5-10-7-9/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
KHAUVQIIEQSBGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN1C2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.